

Application Notes and Protocols for Determining Avitinib IC50 in NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitinib (AC0010) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1] Understanding the half-maximal inhibitory concentration (IC50) of Avitinib in various NSCLC cell lines with different EGFR mutation statuses is crucial for preclinical assessment and guiding clinical development. These application notes provide a comprehensive overview of Avitinib's activity and detailed protocols for determining its IC50 in NSCLC cell lines.

Data Presentation: Avitinib IC50 in NSCLC Cell Lines

The following table summarizes the reported IC50 values for **Avitinib** in a panel of NSCLC cell lines, highlighting its potency and selectivity for EGFR-mutated cells.



Cell Line	Histology	EGFR Mutation Status	Avitinib IC50 (nM)	Reference
NCI-H1975	Adenocarcinoma	L858R, T790M	7.3	[2]
HCC827	Adenocarcinoma	delE746-A750 (Exon 19 deletion)	Data not available	[2]
A549	Adenocarcinoma	Wild-Type	Less effective (data not quantified)	[1]
PC-9	Adenocarcinoma	delE746-A750 (Exon 19 deletion)	Data not available	
H3255	Adenocarcinoma	L858R	Data not available	_

Experimental Protocols

Protocol 1: Determination of Avitinib IC50 using MTT Assay

This protocol outlines the procedure for determining the IC50 of **Avitinib** in adherent NSCLC cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

- NSCLC cell lines (e.g., NCI-H1975, A549, PC-9, HCC827)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Avitinib stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)



- DMSO (cell culture grade)
- 96-well flat-bottom plates
- Multichannel pipette
- Plate reader (absorbance at 570 nm)
- CO2 incubator (37°C, 5% CO2)

Procedure:

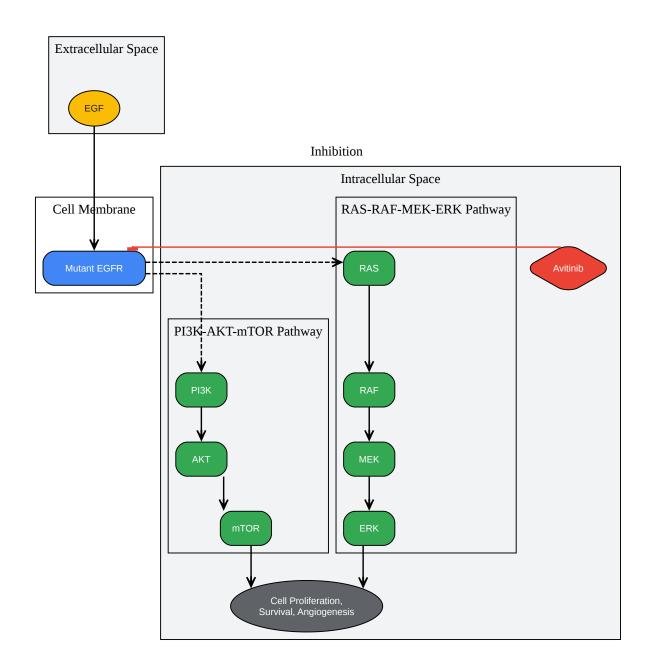
- · Cell Seeding:
 - Trypsinize and count the NSCLC cells.
 - \circ Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete growth medium.
 - Incubate the plate overnight in a CO2 incubator to allow for cell attachment.
- Drug Treatment:
 - \circ Prepare serial dilutions of **Avitinib** in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 μ M.
 - Include a vehicle control (medium with the same concentration of DMSO used for the highest Avitinib concentration) and a no-treatment control.
 - Remove the old medium from the 96-well plate and add 100 μL of the prepared Avitinib dilutions or control medium to the respective wells.
 - Incubate the plate for 72 hours in a CO2 incubator.
- MTT Assay:
 - After the 72-hour incubation, add 20 μL of MTT solution to each well.



- Incubate the plate for 4 hours in the CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
- Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the Avitinib concentration.
 - Determine the IC50 value, which is the concentration of **Avitinib** that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Mandatory Visualizations Signaling Pathway of Avitinib in EGFR-Mutated NSCLC



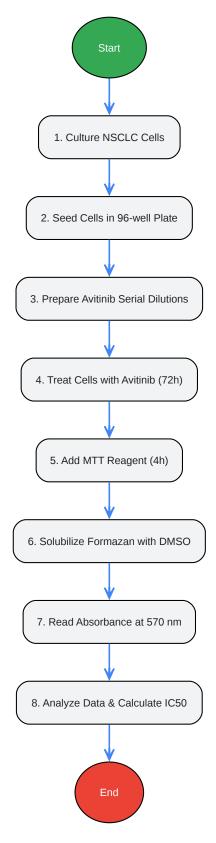


Click to download full resolution via product page

Caption: Avitinib inhibits mutant EGFR signaling pathways.



Experimental Workflow for Avitinib IC50 Determination



Click to download full resolution via product page



Caption: Workflow for determining Avitinib's IC50.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. OAR@UM: Investigating the effects of avitinib in non-small cell lung cancer [um.edu.mt]
- 2. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Determining Avitinib IC50 in NSCLC Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593773#determining-avitinib-ic50-in-nsclc-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com